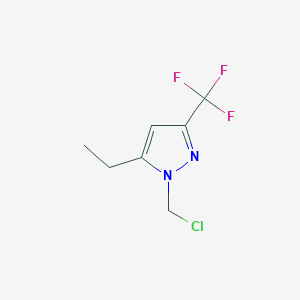

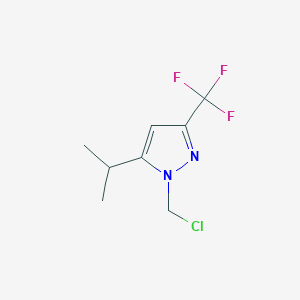

1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole

Vue d'ensemble

Description

Trifluoromethyl ketones are exceedingly valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . They play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Synthesis Analysis

Trifluoromethyl ketones can be synthesized using various methods, and they serve as key intermediates in medicinal chemistry . Trifluoromethylation of carbon-centered radical intermediates is a recent advance in this field .Chemical Reactions Analysis

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials. This tutorial describes recent advances in trifluoromethylation of carbon-centered radical intermediates .Physical And Chemical Properties Analysis

The unique physico-chemical properties of fluorine, which is part of the trifluoromethyl group, contribute to the biological activities of fluorine-containing compounds .Applications De Recherche Scientifique

Agrochemical Industry

The trifluoromethyl group in pyrazole derivatives plays a significant role in the agrochemical industry. These compounds are primarily used for the protection of crops from pests . The introduction of the trifluoromethyl group into agrochemicals has led to more than 20 new compounds acquiring ISO common names . The unique physicochemical properties of the fluorine atom combined with the pyrazole moiety contribute to the biological activity of these derivatives.

Pharmaceutical Research

In pharmaceutical research, trifluoromethylpyridines and their derivatives, which share a similar trifluoromethyl group with our compound of interest, are used in active pharmaceutical ingredients . These derivatives have been incorporated into several approved pharmaceutical products, and many candidates are currently undergoing clinical trials. The trifluoromethyl group is known to improve potency, binding selectivity, and lipophilicity of drugs .

Veterinary Medicine

Similar to its applications in human pharmaceuticals, the trifluoromethyl group found in pyrazole derivatives is also utilized in veterinary medicine. Two veterinary products containing this moiety have been granted market approval, indicating the importance of this functional group in developing treatments for animals .

Synthesis of Organic Compounds

The compound can serve as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the development of novel organic chemicals, which is a growing research topic due to the effects of fluorine-containing moieties on the biological activities and physical properties of compounds .

Medicinal Chemistry

In medicinal chemistry, the trifluoromethyl group is recognized as an excellent bioisostere of methyl groups. Incorporating this group into drugs can enhance their efficacy and facilitate administration. It’s a key functional group that is often used to modify the properties of medicinal compounds to improve their performance .

Functional Materials Development

The development of functional materials often involves the use of fluorinated organic chemicals. The compound 1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole could potentially be used in creating materials with unique properties, such as increased resistance to environmental factors or improved mechanical strength, due to the presence of the trifluoromethyl group .

Mécanisme D'action

The mechanism of action of trifluoromethyl compounds is complex and depends on the specific compound. For example, trifluridine, a fluorinated pyrimidine nucleoside, is an active antiviral agent used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to herpes simplex virus .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(chloromethyl)-5-propan-2-yl-3-(trifluoromethyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClF3N2/c1-5(2)6-3-7(8(10,11)12)13-14(6)4-9/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJJLDEJFMPFHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=NN1CCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(chloromethyl)-5-isopropyl-3-(trifluoromethyl)-1H-pyrazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

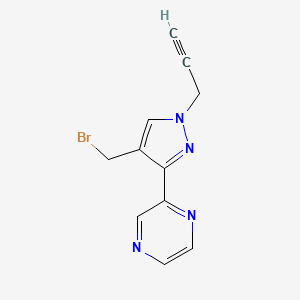

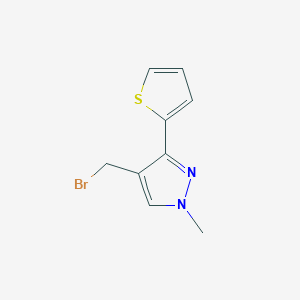

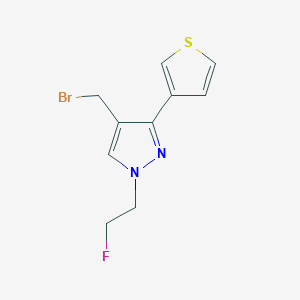

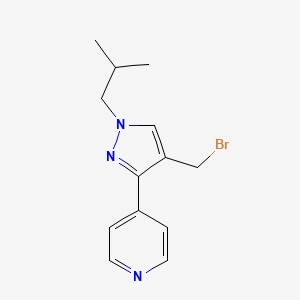

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)